6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one
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Overview
Description
6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound with the chemical formula C₂₁H₁₈N₂O₃ . This compound is characterized by its unique structure, which includes hydroxyanilino and hydroxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one typically involves the condensation of appropriate aniline derivatives with aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds . Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are meticulously controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imine bonds can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and imine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar compounds include other Schiff bases and imine derivatives, such as:
- 2-[(4-Hydroxyphenyl)imino]methylphenol
- 4-[(4-Hydroxyphenyl)imino]methylphenol
Compared to these compounds, 6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one is unique due to its additional methyl group and the specific arrangement of its functional groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
820212-74-6 |
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Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxyphenyl)iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C21H18N2O3/c1-14-10-15(12-22-17-2-6-19(24)7-3-17)21(26)16(11-14)13-23-18-4-8-20(25)9-5-18/h2-13,24-26H,1H3 |
InChI Key |
VSRWRHTYODSQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NC2=CC=C(C=C2)O)O)C=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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